4,5-二羟基芘

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

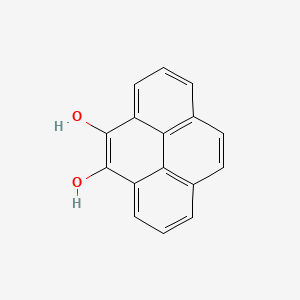

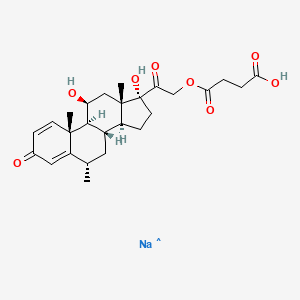

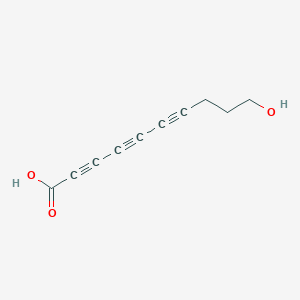

4,5-Dihydroxypyrene is a chemical compound that is a part of the phenanthrenes group . It is also known as cis-4,5-Dihydroxy-4,5-dihydropyrene . The molecular formula of this compound is C16H12O2 .

Synthesis Analysis

The synthesis of 4,5-Dihydroxypyrene involves a one-pot direct reduction of a carbonyl group of pyrene-4,5-dione with sodium dithionite to be converted to a diol intermediate . This process is followed by the diarylation of 4,5-dihydroxypyrene .Molecular Structure Analysis

The molecular structure of 4,5-Dihydroxypyrene is represented by the InChI string: InChI=1S/C16H12O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12 (16 (15)18)14 (10)13 (9)11/h1-8,15-18H/t15-,16+ . The average mass of this compound is 236.26530 .Chemical Reactions Analysis

The degradation of 4,5-Dihydroxypyrene involves several steps. After dehydrogenation, pyrene is transformed into cis 4-5-dihydroxy-4-5-dihydropyrene . This is subsequently converted to pyrene cis 4-5 dihydrodiol . This later is rearomatizated and subsequent ring cleavage dioxygenation resulting in the formation of 4-5 dicarboxyphenanthrene .科学研究应用

致突变性增强:在大鼠肝微粒体代谢产物中鉴定出的4,5-二羟基芘,可以强烈增强2-乙酰氨基芴(AAF)的致突变性(Okamoto & Yoshida, 1981)。

胆汁代谢产物鉴定:在经过芘处理的大鼠胆汁中,鉴定出了芘和tran8-4,5-二氢-4,5-二羟基芘等化合物,暗示它们在芘代谢中的潜在作用(Walker & Hope, 1964)。

真菌代谢:拟梗白腐菌将芘代谢为代谢产物,包括trans-4,5-二氢-4,5-二羟基芘,表明这种真菌对多环芳烃进行解毒处理(Lange et al., 1994)。

大环化合物合成:合成1,8-芘基-乙炔大环化合物涉及使用1,8-二溴-4,5-二烷氧基芘,突显了二羟基芘衍生物的化学多样性(Venkataramana et al., 2011)。

光谱电化学传感器应用:4,5-二羟基芘已被用于光谱电化学传感器中检测有机化合物,展示了其在分析化学中的实用性(Pinyayev et al., 2010)。

电解机制研究:对相关化合物8-羟基芘-1,3,6-三磺酸的研究有助于理解电解机制,为光谱电化学传感器的发展提供了帮助(Andrews et al., 2010)。

未来方向

Future studies on the anaerobic degradation of pyrene would be a great initiative to understand and address the degradation mechanism pathway . Although some strains are identified to degrade pyrene in reduced or total absence of oxygen, the degradation pathway of more than 90% remains unclear and incomplete . Additionally, the present review recommends the use of the combination of various strains of anaerobic fungi and a fungi consortium and anaerobic bacteria to achieve maximum efficiency of the pyrene biodegradation mechanism .

属性

CAS 编号 |

83500-79-2 |

|---|---|

产品名称 |

4,5-Dihydroxypyrene |

分子式 |

C16H10O2 |

分子量 |

234.25 g/mol |

IUPAC 名称 |

pyrene-4,5-diol |

InChI |

InChI=1S/C16H10O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,17-18H |

InChI 键 |

UKDSXSFLFJKPSJ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C(=C(C4=CC=CC(=C43)C=C2)O)O |

规范 SMILES |

C1=CC2=C3C(=C1)C(=C(C4=CC=CC(=C43)C=C2)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,11,13,15-tetrahydroxy-1,6,9,9-tetramethyl-6,7,9,16-tetrahydro-14H-6,16-epoxyanthra[2,3-e]benzo[b]oxocin-14-one](/img/structure/B1240703.png)

![[(1S,2S,4E,9S)-3-[(2R,3S)-3-acetyloxy-2-(2-hydroxyethyl)oxetan-3-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate](/img/structure/B1240707.png)

![(E)-1-[8-(4-fluorophenyl)-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-3-phenylprop-2-en-1-one](/img/structure/B1240713.png)

![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B1240722.png)